2,5-Diaminopyrimidine-4-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Researchers seeking validated diaminopyrimidine scaffolds for kinase inhibitor or PROTAC design often face regioisomer variability that disrupts SAR. This compound delivers the exact 2,5-diamino substitution pattern required for ATP-pocket hinge binding. - **Core value**: Privileged scaffold for HPK1, BTK, JNK, GSK-3; sub-10 nM potency achievable. - **Synthetic handle**: 4-COOH enables amide coupling, warhead attachment, or PROTAC linker conjugation. - **Supply**: Consistent purity, immediate dispatch for medicinal chemistry programs.

Molecular Formula C5H6N4O2
Molecular Weight 154.13 g/mol
CAS No. 1260859-20-8
Cat. No. B11921164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diaminopyrimidine-4-carboxylic acid
CAS1260859-20-8
Molecular FormulaC5H6N4O2
Molecular Weight154.13 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)N)C(=O)O)N
InChIInChI=1S/C5H6N4O2/c6-2-1-8-5(7)9-3(2)4(10)11/h1H,6H2,(H,10,11)(H2,7,8,9)
InChIKeyVTFCPZQIIGNSJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diaminopyrimidine-4-carboxylic Acid: Chemical Profile & Procurement


2,5-Diaminopyrimidine-4-carboxylic acid (CAS 1260859-20-8) is a heterocyclic building block featuring a pyrimidine core substituted with amino groups at the 2- and 5-positions and a carboxylic acid at the 4-position [1]. With a molecular formula of C5H6N4O2 and a molecular weight of 154.13 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly as a core scaffold for kinase inhibitor development . The 2,5-diaminopyrimidine motif is recognized as a privileged structure in drug discovery, with demonstrated utility in targeting the ATP-binding pockets of multiple kinases [2]. The carboxylic acid functionality at the 4-position provides a reactive handle for amide coupling, esterification, and further derivatization, enabling modular expansion into diverse chemotypes .

1
ATP-competitive kinase inhibitor design 2,5-Diamino substitution pattern reported to support hinge-region hydrogen bonding in multiple kinase programs (HPK1, BTK, GSK-3).
2
C4-COOH conjugation handle Carboxylic acid enables direct amide coupling and parallel library synthesis without pre-functionalization of the pyrimidine core.
3
Class-validated heterocyclic scaffold Reported as a privileged motif in kinase inhibitor and targeted protein degrader development; distinct from 2,4- or 2,6-diamino regioisomers.

Why 2,5-Diaminopyrimidine-4-carboxylic Acid Cannot Be Substituted


Substitution of 2,5-diaminopyrimidine-4-carboxylic acid with alternative pyrimidine regioisomers or analogs introduces critical structural changes that alter both reactivity and biological target engagement. The 2,5-diamino substitution pattern establishes a distinct hydrogen-bonding donor/acceptor geometry relative to the 2,4- or 4,6-diamino isomers, affecting kinase ATP-pocket binding orientation and selectivity [1]. The carboxylic acid at the 4-position is essential for conjugation chemistry; replacing this with a non-carboxylate moiety eliminates the primary vector for amide bond formation, restricting downstream synthetic utility . Patent literature on diaminopyrimidine kinase inhibitors consistently specifies the 2,5-diamino substitution as a key structural requirement for target potency and isoform selectivity [2]. Generic substitution with structurally similar pyrimidines lacking either the precise 2,5-diamino pattern or the 4-carboxylic acid handle fundamentally alters the compound's utility as a synthetic building block and cannot be assumed equivalent without empirical validation.

Target compound
2,5-Diaminopyrimidine-4-carboxylic acid
Bidentate hinge-binding geometry validated in HPK1/BLK; C4-COOH for direct amide library synthesis.
Common substitute
2,6-Diaminopyrimidine-4-carboxylic acid
Regioisomeric shift alters hydrogen-bonding orientation; lacks peer-reviewed kinase-targeting data.
CAS 16490-14-5 — binding mode not interchangeable.
Target compound
2,5-Diaminopyrimidine-4-carboxylic acid
C4-COOH handle enables single-step conjugation to amines; calculated LogP -0.66 supports aqueous assay compatibility.
Analog without carboxylate
2,5-Diaminopyrimidine (C4 = H)
Absence of C4 functional group eliminates direct amide coupling; requires additional halogenation or metallation steps.
CAS 22715-27-1 — synthetic route and solubility profile differ.

2,5-Diaminopyrimidine-4-carboxylic Acid: Comparative Evidence vs. Analogs


2,5- vs. 2,6-Diamino Substitution: Regioisomeric Binding Mode

The 2,5-diaminopyrimidine regioisomer establishes a fundamentally different hydrogen-bonding network with kinase ATP-binding pockets compared to the 2,6-diamino analog. In diaminopyrimidine carboxamide HPK1 inhibitors, the 2,5-diamino orientation engages the kinase hinge region via a specific bidentate interaction pattern that the 2,6-substitution cannot recapitulate without altering the vector of pendant substituents [1]. This regioisomeric specificity is further validated in the BLK degrader series, where 2,5-diaminopyrimidine-based compounds achieved selective BLK degradation despite weak biochemical inhibitory activity (DC50 values not reported but degradation confirmed by Western blot) [2]. The 2,6-diaminopyrimidine-4-carboxylic acid analog (CAS 16490-14-5) lacks documented kinase-targeting applications, underscoring the functional divergence between regioisomers [3].

Binding mode
Class-level inference
2,5-Diamino orientation engages kinase hinge via bidentate interaction validated in HPK1 (PDB: 7M0M) and BLK; 2,6-isomer lacks comparable structural data.
Supports regioisomer-specific binding geometry.
BLK degradation confirmed by Western blot; DC50 not reported.
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

4-Carboxylic Acid vs. Non-Carboxylate Pyrimidine Cores

The carboxylic acid group at the 4-position of 2,5-diaminopyrimidine-4-carboxylic acid provides a direct conjugation handle for amide bond formation, whereas unsubstituted 2,5-diaminopyrimidine (CAS 22715-27-1) lacks any reactive functionality for C4 derivatization . This distinction has significant practical implications: the carboxylic acid enables one-step coupling to amine-containing fragments without requiring pre-functionalization of the pyrimidine core. The LogP of 2,5-diaminopyrimidine-4-carboxylic acid is calculated as -0.6608 , compared to 2,5-diaminopyrimidine which has a calculated LogP of approximately -0.34, indicating increased aqueous solubility of the carboxylic acid derivative—a property advantageous for biological assay compatibility .

Functional handle
Direct comparison
C4-COOH enables one-step amide coupling; calculated LogP -0.66 vs. 2,5-diaminopyrimidine (C4=H) LogP -0.34. ΔMW +44 Da.
Reduces synthetic steps for amide library synthesis.
Calculated physicochemical properties; aqueous solubility context.
Synthetic Chemistry Building Block Procurement Amide Coupling

2,5-Diaminopyrimidine Scaffold: GSK-3 Inhibitor Validation

The 2,5-diaminopyrimidine scaffold has been optimized as a GSK-3 inhibitor core, achieving IC50 < 10 nM with >100-fold selectivity over Aurora A kinase [1]. While these data are for fully elaborated derivatives rather than the bare carboxylic acid building block, they establish the scaffold's intrinsic capacity for high-potency, selective kinase inhibition when appropriately derivatized. Compound 33 from this pyrimidine series demonstrated promising pharmacokinetic parameters in vivo, further validating the drug-like potential of molecules built from this core [1]. This contrasts with 2,4-diaminopyrimidine-based inhibitors, which commonly exhibit broader kinase polypharmacology (e.g., Dasatinib inhibits BCR-ABL, SRC family, c-KIT, and PDGFR) [2].

Kinase selectivity
Cross-study comparable
Optimized 2,5-diaminopyrimidine derivatives: GSK-3 IC50 100-fold selectivity over Aurora A kinase.
Supports selective kinase inhibitor development pathway.
Data from elaborated derivatives; scaffold-level inference.
GSK-3 Inhibition Kinase Selectivity Neurological Disorders

BTK Covalent Inhibition: 2,5-Diaminopyrimidine vs. Ibrutinib

A series of 2,5-diaminopyrimidine-based covalent irreversible BTK inhibitors demonstrated a different kinase selectivity profile compared to ibrutinib, a first-in-class BTK inhibitor [1]. Compounds 31 and 38 from this series exhibited potent antiproliferative activity against multiple B-cell lymphoma cell lines, including germinal center B-cell-like diffuse large B cell lymphoma (GCB-DLBCL) cells [1]. In a mouse xenograft model, compound 31 significantly prevented tumor growth [1]. Notably, these 2,5-diaminopyrimidine inhibitors exhibited a dual-action mode inhibiting both BTK activation and catalytic activity, a mechanistic feature that counteracts a negative regulation loop for BTK and is not observed with ibrutinib [1]. In a separate study, a 2,5-diaminopyrimidine-based BTK affinity probe (compound 13) showed an apparent IC50 of 38 nM, while the lysine derivative (compound 11) demonstrated an IC50 of 63 nM [2].

Mechanism profile
Cross-study comparable
2,5-Diaminopyrimidine BTK inhibitors exhibit dual-action mode (inhibition of activation + catalytic activity) vs. ibrutinib single-mode; probe IC50 38 nM.
Supports differentiated covalent inhibitor design.
Xenograft tumor-growth endpoint context; selectivity profile distinct from ibrutinib.
BTK Inhibition Covalent Inhibitors B-Cell Malignancies

BLK Degrader Series: Selective Protein Degradation

2,5-Diaminopyrimidine derivatives have been developed as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase (BLK) [1]. Compounds 9-11 from this series exhibited weak biochemical inhibitory activity against BLK yet effectively degraded BLK protein levels, demonstrating a functional profile distinct from conventional occupancy-driven inhibitors [1]. Critically, these compounds showed high selectivity for BLK degradation over other structurally and functionally related SRC family and TEC family kinases [1]. Compounds 9 and 11 further demonstrated potent inhibitory activities in several B-lymphoid cell lines [1]. This degradation-based pharmacology, enabled by the 2,5-diaminopyrimidine scaffold, represents a mechanism not accessible with many alternative pyrimidine cores.

Degradation mode
Class-level inference
First series of selective monomeric BLK degraders; compounds 9-11 degrade BLK with high selectivity over SRC/TEC family kinases.
Enables degradation-based kinase targeting modality.
DC50 not disclosed; functional degradation confirmed by Western blot.
Targeted Protein Degradation BLK PROTAC Development

JNK & VEGFR2 Inhibitor Patents: Scaffold Validation

The 2,5-diaminopyrimidine core with C4-carboxamide/carboxylic acid functionality is specifically claimed in patent literature for JNK pathway inhibition and VEGFR2 inhibition [1][2]. Signal Pharmaceuticals' patent JP2017002091A explicitly claims diaminopyrimidine compounds with structures incorporating the 2,5-diamino pattern for treating liver fibrotic disorders and other conditions treatable by JNK pathway inhibition [1]. Similarly, VEGFR2 inhibitor patents describe diamino-substituted pyrimidines as key intermediates for angiogenesis-targeting therapeutics [2]. The inclusion of this specific scaffold in multiple composition-of-matter and method-of-use patents provides intellectual property validation of its utility that alternative regioisomers lack.

IP validation
Supporting evidence
2,5-Diaminopyrimidine-4-carboxylic acid scaffold claimed in JNK inhibitor patents (Signal Pharm) and VEGFR2 inhibitor patents; 2,6-isomer lacks comparable patent coverage.
Provides industrial validation for scaffold selection.
Composition-of-matter and method-of-use claims; review for specific program context.
JNK Pathway VEGFR2 Inhibition Fibrotic Disease

2,5-Diaminopyrimidine-4-carboxylic Acid: Research & Industrial Applications


Kinase Inhibitor Lead Generation: ATP-Pocket Binding

This compound is optimally deployed as a core scaffold for ATP-competitive kinase inhibitor design, leveraging the validated 2,5-diaminopyrimidine motif for hinge-region hydrogen bonding [1]. The carboxylic acid handle enables rapid parallel synthesis of amide libraries for structure-activity relationship exploration. Based on the GSK-3 inhibitor program, derivatives built from this core have achieved sub-10 nM potency with >100-fold selectivity [2]. This application is particularly suited for programs targeting kinases with established sensitivity to diaminopyrimidine pharmacophores, including HPK1, BTK, and JNK family members [1][3].

Covalent Irreversible Kinase Inhibitor Development

The 2,5-diaminopyrimidine scaffold enables incorporation of electrophilic warheads for covalent irreversible kinase inhibition. As demonstrated in BTK inhibitor programs, compounds built from this core achieve covalent engagement and exhibit distinct kinase selectivity profiles compared to marketed agents like ibrutinib [4]. The carboxylic acid group at the 4-position provides a convenient attachment point for linkers connecting to acrylamide or other covalent warheads. Derivatives have shown tumor growth inhibition in xenograft models, validating the translational potential of this scaffold class [4].

Targeted Protein Degradation (PROTAC) Building Block

This compound serves as a starting material for targeted protein degradation applications, specifically for developing selective degraders of kinases such as BLK [5]. The 2,5-diaminopyrimidine core provides kinase-targeting functionality while the 4-carboxylic acid offers a versatile conjugation point for linker attachment in PROTAC design. The unique degradation pharmacology enabled by this scaffold—demonstrated by compounds 9-11 in BLK degrader studies—provides a differentiated mechanism from occupancy-driven inhibition [5]. This application is particularly relevant for targets where traditional inhibition has proven challenging due to compensatory signaling or scaffolding functions.

Synthetic Intermediate for JNK Pathway Modulators

Based on patent claims from Signal Pharmaceuticals, this compound and its derivatives are directly applicable to developing JNK pathway inhibitors for fibrotic disease indications [6]. The 2,5-diaminopyrimidine substitution pattern is specifically claimed in composition-of-matter patents, providing clear industrial precedent for this application. The carboxylic acid functionality enables the carboxamide and carbonitrile modifications described in the patent literature for achieving JNK inhibitory activity [6]. This scenario is optimized for programs targeting liver fibrosis, inflammatory disorders, or other JNK-mediated pathologies.

Application
Selection Property
Validation Focus
ATP-competitive kinase inhibitor design
2,5-Diamino hinge-binding motif
Kinase selectivity and binding-mode context review
Covalent irreversible inhibitor development
C4-COOH warhead conjugation handle
Covalent engagement and off-target kinase profiling
Targeted protein degradation (PROTAC)
Dual kinase-targeting and linker attachment vector
Degradation selectivity and linker optimization context
JNK pathway research studies
Patent-validated diaminopyrimidine scaffold
JNK pathway modulation in disease-model research

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17 linked technical documents
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